molecular formula C11H7F2NO2 B12502144 6-(Difluoromethyl)quinoline-3-carboxylic acid

6-(Difluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B12502144
M. Wt: 223.17 g/mol
InChI Key: PCSDIBWAMPYITA-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H7F2NO2 It is characterized by the presence of a quinoline ring substituted with a difluoromethyl group at the 6-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)quinoline-3-carboxylic acid typically involves the introduction of the difluoromethyl group and the carboxylic acid group onto the quinoline ring. One common method involves the use of difluoromethylating agents and carboxylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This can include continuous flow processes and the use of automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)quinoline-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups on the quinoline ring, leading to different products.

    Substitution: The difluoromethyl and carboxylic acid groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

6-(Difluoromethyl)quinoline-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The carboxylic acid group can also play a role in the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-3-carboxylic acid: Lacks the difluoromethyl group, which can affect its chemical properties and biological activities.

    6-Methylquinoline-3-carboxylic acid: Contains a methyl group instead of a difluoromethyl group, leading to different reactivity and applications.

    6-(Trifluoromethyl)quinoline-3-carboxylic acid: The trifluoromethyl group provides different electronic and steric effects compared to the difluoromethyl group.

Uniqueness

6-(Difluoromethyl)quinoline-3-carboxylic acid is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H7F2NO2

Molecular Weight

223.17 g/mol

IUPAC Name

6-(difluoromethyl)quinoline-3-carboxylic acid

InChI

InChI=1S/C11H7F2NO2/c12-10(13)6-1-2-9-7(3-6)4-8(5-14-9)11(15)16/h1-5,10H,(H,15,16)

InChI Key

PCSDIBWAMPYITA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1C(F)F)C(=O)O

Origin of Product

United States

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